molecular formula C12H7ClO5 B579271 Platinum(4+);hexachloride CAS No. 16871-54-8

Platinum(4+);hexachloride

Katalognummer: B579271
CAS-Nummer: 16871-54-8
Molekulargewicht: 266.633
InChI-Schlüssel: NANAKBJXJHXBHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexachloroplatinate is an anion with the chemical formula [PtCl₆]²⁻. It is a coordination complex of platinum in the +4 oxidation state, surrounded by six chloride ligands. This compound is known for its stability and is used in various chemical processes and research applications .

Vorbereitungsmethoden

Hexachloroplatinate can be synthesized through several methods. One common method involves the reaction of platinum metal with aqua regia (a mixture of nitric acid and hydrochloric acid), which produces chloroplatinic acid. This acid can then be neutralized with a base such as ammonium chloride to form ammonium hexachloroplatinate . Industrial production often involves the use of concentrated sulfuric acid with alkali metal hexachloroplatinates at elevated temperatures to yield platinum chloride .

Analyse Chemischer Reaktionen

Hexachloroplatinate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of hexachloroplatinate involves its interaction with cellular components. In biological systems, it is taken up by cells and reduced to divalent platinum species. This reduction process is influenced by factors such as light and the presence of other chemical species . The exact molecular targets and pathways involved in its action depend on the specific application and environment.

Vergleich Mit ähnlichen Verbindungen

Hexachloroplatinate is similar to other hexachlorometallates, such as hexachloropalladate and hexafluoroplatinate . it is unique in its stability and the specific types of reactions it undergoes. For example, hexachloropalladate is less stable and more prone to oxidation . The unique properties of hexachloroplatinate make it particularly useful in catalysis and as a precursor for other platinum compounds.

Similar compounds include:

    Hexachloropalladate: ([PdCl₆]²⁻)

    Hexafluoroplatinate: ([PtF₆]⁻)

    Chloroplatinic acid: (H₂[PtCl₆])

These compounds share some chemical properties with hexachloroplatinate but differ in their stability and reactivity.

Eigenschaften

CAS-Nummer

16871-54-8

Molekularformel

C12H7ClO5

Molekulargewicht

266.633

IUPAC-Name

2-(3-chlorophenyl)-4-hydroxy-6-oxopyran-3-carboxylic acid

InChI

InChI=1S/C12H7ClO5/c13-7-3-1-2-6(4-7)11-10(12(16)17)8(14)5-9(15)18-11/h1-5,14H,(H,16,17)

InChI-Schlüssel

NANAKBJXJHXBHF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=O)O2)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.